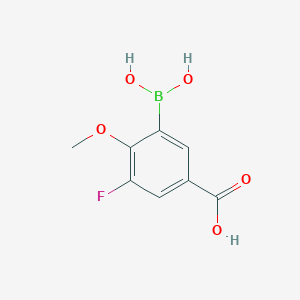
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of benzoic acid derivative, which are organic compounds containing a benzene ring which bears at least one carboxyl group . The presence of the dihydroxyboranyl group suggests it may have properties similar to other boronic acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through reactions involving organometallic compounds and borate esters .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the dihydroxyboranyl, fluoro, and methoxy groups attached to the benzoic acid backbone .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its benzoic acid and boronic acid components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its benzoic acid and boronic acid components .Scientific Research Applications
Vibrational and Surface-Enhanced Raman Spectra : A study on vanillic acid, a compound similar in structure to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, focused on its vibrational and surface-enhanced Raman spectra. This research has implications for analytical applications in detecting compounds at very low concentrations, which could be relevant for the detection and analysis of similar compounds (E. Clavijo, J. Menendez, R. Aroca, 2008).
Encapsulation for Controlled Release : Research on vanillic acid, a structurally related compound, demonstrated its successful encapsulation into nanoparticles. This study highlights the potential for controlled release applications, which might be applicable to similar compounds for flavoring in foods or other applications (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).
Biodegradation Studies : A study on the biodegradation of aromatic acids by Pseudomonas putida provided insights into the metabolic pathways and transformations of similar compounds. This research is crucial for understanding the environmental impact and degradation processes of such chemicals (M. Donnelly, S. Dagley, 1980).
Synthesis and Insecticidal Activity : Research into the synthesis of oxadiazole derivatives containing a phenoxyfluorophenyl group, similar in structure to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, was conducted to explore their insecticidal activity. Such studies highlight the potential application of these compounds in pest control (T. Mohan, B. Vishalakshi, K. Bhat, K. S. Rao, G. Kendappa, 2004).
Anaerobic Transformation in Environmental Processes : A study on the anaerobic transformation of phenol to benzoate using fluorinated analogues elucidates the mechanism of such transformations. This is relevant for understanding how similar compounds might undergo transformation in environmental processes (B. Genthner, G. Townsend, P. Chapman, 1989).
Phenyl Ether Derivatives with Antioxidant Activity : Research on the marine-derived fungus Aspergillus carneus led to the isolation of phenyl ether derivatives similar to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid. These compounds exhibited significant antioxidant activity, suggesting potential therapeutic applications (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, Hua-Jie Zhu, 2017).
Reactive Extraction for Separation : A study on protocatechuic acid, a compound structurally related to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, explored reactive extraction as a method for separation. This research is significant for the extraction and purification of such compounds from complex mixtures (F. M. Antony, K. Wasewar, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-borono-5-fluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMITMBIVBPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

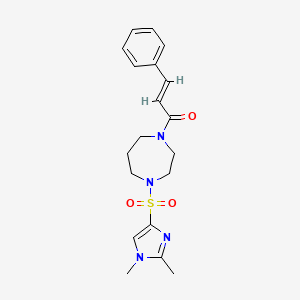
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
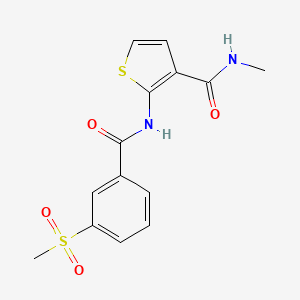
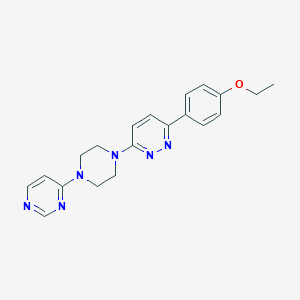
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
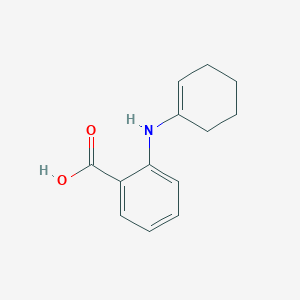
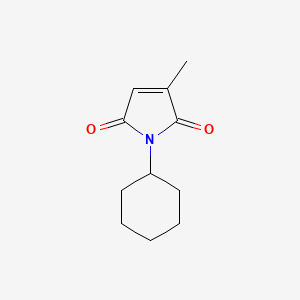
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
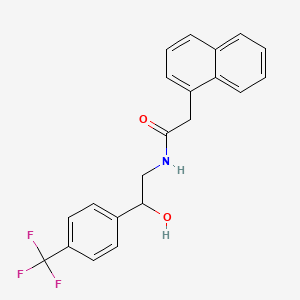
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)